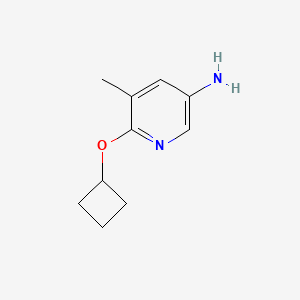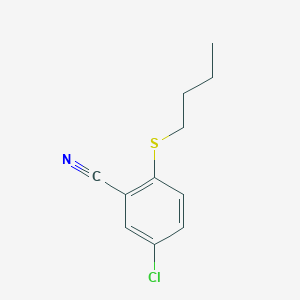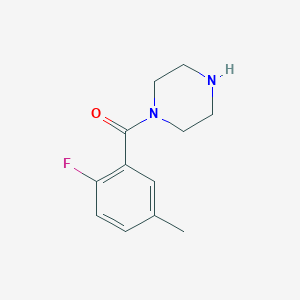
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine
Overview
Description
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine, also known as BFM or NCGC00385784-01, is a chemical compound that belongs to a class of sulfonyl. It has a molecular formula of C10H11BrFNO3S and a molecular weight of 324.17 .
Molecular Structure Analysis
The molecular structure of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a sulfonyl group (SO2), which is further connected to a phenyl ring. The phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position .Scientific Research Applications
Antimicrobial and Modulating Activity
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine and its derivatives have shown promising results in antimicrobial studies. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related compound, demonstrated potent antimicrobial activity against various bacterial strains and fungi, with some showing minimum inhibitory concentrations (MICs) in the range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017). Another study explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, finding it effective against multi-resistant strains of various bacteria and fungi (Oliveira et al., 2015).
Antidepressive Activity
Compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from related chemical structures, have been investigated for their antidepressant activities. In a mice forced swimming test, this compound showed potential for further investigation in antidepressant activity (Yuan, 2012).
Antifungal and Antimicrobial Agents
Several studies have synthesized new derivatives of morpholine-containing compounds that exhibit antibacterial and antifungal activities. For example, the synthesis and evaluation of 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides as antibacterial agents showed moderate to good antimicrobial activity (ur-Rehman et al., 2015).
Material Synthesis and Characterization
Morpholine compounds are also involved in material synthesis. For instance, the novel morpholinium-functionalized anion-exchange blend membranes displayed enhanced thermophysical properties, attributed to the PBI matrix, making them suitable for applications like alkaline fuel cells (Morandi et al., 2015).
Synthesis of Chiral Intermediates
Efficient synthesis methods have been developed for chiral intermediates like (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, demonstrating the role of morpholine derivatives in pharmaceutical synthesis (Wang, 2015).
properties
IUPAC Name |
4-(4-bromo-3-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLNWFHOCXVGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



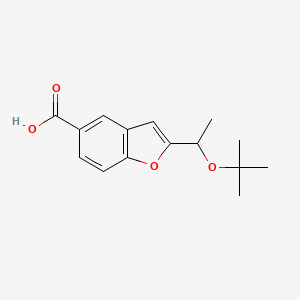
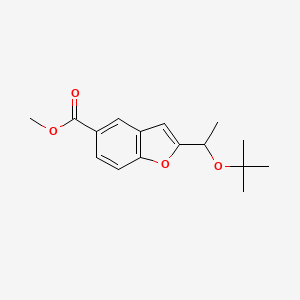
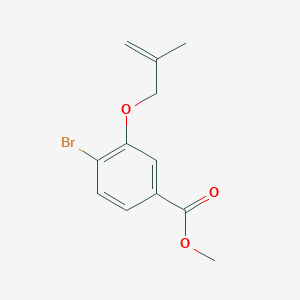
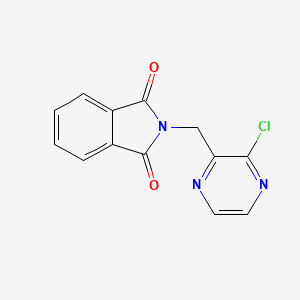
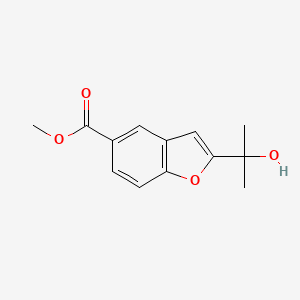
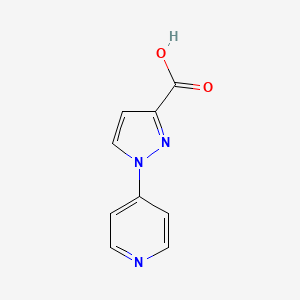
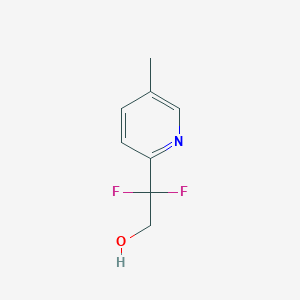
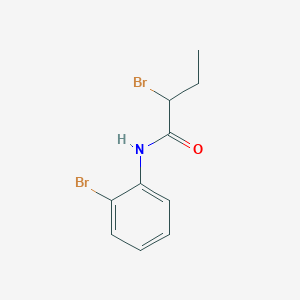
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
